N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
Description
N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a thiazole-based acetamide derivative characterized by a 2-fluorobenzyl substituent at the 5-position of the thiazole ring and a 2-methoxyphenylamino group linked via an acetamide moiety. The 2-fluorobenzyl group may enhance lipophilicity and blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted therapies, while the 2-methoxyphenyl group could influence electronic and steric properties, modulating receptor binding or metabolic stability .
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-17-9-5-4-8-16(17)21-12-18(24)23-19-22-11-14(26-19)10-13-6-2-3-7-15(13)20/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPRMONGLXTRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the 2-fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and the thiazole intermediate.
Formation of the Amide Bond: The final step involves the coupling of the thiazole derivative with 2-methoxyaniline and chloroacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may interact with biological macromolecules, leading to inhibition or activation of specific pathways. The presence of the 2-fluorobenzyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
MAO and Cholinesterase Inhibitors
- Pyrazoloquinoxalinyl Acetamide (IC₅₀ = 0.028 mM for MAO-A): This compound exhibits high MAO-A selectivity (50-fold over MAO-B) due to its pyrazoloquinoxaline core, whereas the target compound’s thiazole and 2-fluorobenzyl groups may shift selectivity toward MAO-B or cholinesterases (e.g., BChE) .
- (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Demonstrates dual MAO-B/BChE inhibition, highlighting the role of the benzothiazole scaffold. The target compound’s 2-fluorobenzyl group may confer distinct binding interactions compared to the dihydroisoquinoline moiety .
Anticancer Agents
- Compounds 3 and 8 () : Thiadiazole derivatives with nitro substituents inhibit Akt (92.36% and 86.52% inhibition, respectively), inducing apoptosis in glioma cells. In contrast, the target compound’s thiazole and 2-methoxyphenyl groups may favor alternative pathways, such as kinase or tubulin modulation .
- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d): Exhibits cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), suggesting that methoxyphenyl and fluorinated groups enhance anticancer activity. However, the thiadiazole core in 7d differs from the thiazole in the target compound, which may alter target specificity .
- 4c (): A tetrazolylthio-substituted acetamide with selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.30 µM). The target compound’s 2-methoxyphenylamino group may reduce off-target effects compared to tetrazolylthio substituents .
GSK Series ()
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) : Shares a thiazol-2-yl acetamide backbone but lacks the 2-fluorobenzyl group. Structural differences may influence solubility and target engagement (e.g., kinase vs. MAO inhibition) .
Activity and Selectivity
Pharmacokinetic and Mechanistic Insights
- Metabolic Stability : The 2-methoxyphenyl group may reduce oxidative metabolism compared to nitro-substituted derivatives (e.g., ), extending half-life .
- Mechanistic Divergence : While thiadiazole derivatives () target Akt or induce apoptosis via π-π interactions, thiazole-based compounds (e.g., ) may rely on heterocycle-specific kinase inhibition .
Limitations and Contradictions
- Lack of Direct Activity Data : Unlike well-characterized analogues (e.g., MAO inhibitors in ), the target compound’s specific enzymatic or cellular activities remain unverified .
- Structural Nuances: Minor substituent changes (e.g., 2-fluorobenzyl vs. 4-fluorophenyl in GSK1570606A) can drastically alter target selectivity, necessitating empirical validation .
Biological Activity
N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by cyclizing α-haloketones with thiourea under basic conditions.
- Introduction of the 2-Fluorobenzyl Group : This is done through nucleophilic substitution using 2-fluorobenzyl bromide.
- Formation of the Amide Bond : The final step involves coupling the thiazole derivative with 2-methoxyaniline and chloroacetyl chloride.
The compound's molecular structure includes both thiazole and aniline moieties, suggesting diverse biological activities due to potential interactions with various biological targets.
The precise mechanism of action for this compound remains partially understood. However, it is hypothesized that the thiazole ring may interact with specific enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways. The presence of the 2-fluorobenzyl group may enhance binding affinity and selectivity for these targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
| Compound Type | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Thiazole Derivative | 3.12 - 12.5 | 2 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties, particularly targeting aurora kinases, which are crucial in tumor growth regulation. Studies suggest that compounds with similar structures can inhibit aurora kinase activity effectively, thereby reducing cancer cell proliferation .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated several thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain compounds had MIC values as low as 3.12 µg/mL, indicating strong antibacterial properties compared to traditional antibiotics .
- Case Study on Anticancer Activity : Research focused on a series of thiazole-based compounds demonstrated their ability to inhibit aurora kinases in vitro, leading to a significant reduction in cancer cell viability in various cancer lines .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide?
The synthesis typically involves multi-step reactions, including thiazole ring formation and acylation. Critical parameters include:
- Temperature control : Elevated temperatures (~80–100°C) for cyclization steps to ensure ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization improve purity (>95%) .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of intermediates (e.g., fluorobenzyl bromide) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR spectroscopy :
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; methoxyphenyl singlet at δ 3.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolves connectivity in the thiazole and acetamide moieties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 414.12) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?
- Structural modifications :
- Replace the 2-fluorobenzyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance target binding .
- Modify the methoxyphenyl moiety to assess steric effects on receptor interactions .
- Biological assays :
- Use in vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) to correlate substituents with anticancer activity .
- Compare IC₅₀ values of derivatives to identify pharmacophores .
Q. What computational methods are suitable for predicting the compound's mechanism of action?
- Molecular docking :
- Dock the compound into COX-2 (PDB ID: 5KIR) to identify hydrogen bonds (e.g., between the acetamide oxygen and Arg499) .
- MD simulations :
- Simulate binding stability (50 ns trajectories) to assess interactions with kinase domains (e.g., EGFR) .
- QSAR models :
- Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How should researchers address contradictory bioactivity data across studies?
- Experimental variables :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Data validation :
- Replicate results using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
- Meta-analysis :
- Pool data from multiple studies to identify trends (e.g., consistent IC₅₀ ranges against Gram-positive bacteria) .
Methodological Guidance
Q. What strategies are effective for improving aqueous solubility during formulation?
- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
- Co-solvent systems : Employ PEG 400/water mixtures (20–30% v/v) for in vivo administration .
Q. How can researchers validate target engagement in cellular models?
- Pull-down assays :
- Use biotinylated analogs with streptavidin beads to isolate protein targets .
- Cellular thermal shift assay (CETSA) :
- Monitor thermal stabilization of targets (e.g., COX-2) after compound treatment .
- Knockdown/overexpression :
- CRISPR/Cas9-mediated gene editing to confirm pathway dependency (e.g., apoptosis via Bcl-2 suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
